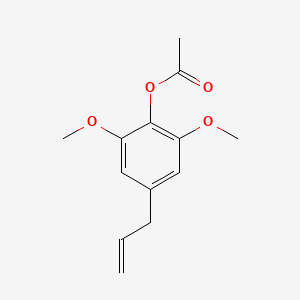

4-Allyl-2,6-dimethoxyphenyl acetate

Description

Contextualization within the Class of Phenylpropanoid Derivatives

4-Allyl-2,6-dimethoxyphenyl acetate (B1210297) belongs to the large and diverse class of natural products known as phenylpropanoids. nih.gov These compounds are synthesized by plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. nih.govnih.gov The defining structural feature of phenylpropanoids is a C6-C3 skeleton, consisting of a six-carbon aromatic phenyl group attached to a three-carbon propane (B168953) tail. nih.gov

Phenylpropanoids are ubiquitous in the plant kingdom and fulfill essential roles. nih.gov They contribute to structural polymers like lignin (B12514952), provide defense against pathogens and herbivores, offer UV protection, and act as floral pigments and scent compounds to attract pollinators. nih.govusu.ac.id The class is incredibly varied, encompassing simple phenylpropanes, cinnamic acids, and their derivatives, as well as more complex structures like flavonoids, coumarins, and stilbenes. usu.ac.id The parent phenol (B47542) of the title compound, 4-allyl-2,6-dimethoxyphenol (B1196327) (4-allylsyringol), is a classic example of a phenylpropanoid. nih.govnist.gov The addition of the acetate group is a synthetic modification, placing 4-Allyl-2,6-dimethoxyphenyl acetate as a semi-synthetic derivative within this significant class of molecules.

Significance of the 2,6-Dimethoxyphenyl Acetate Scaffold in Bioactive Molecules

The specific arrangement of atoms in a molecule, its scaffold, is fundamental to its chemical and biological activity. While research specifically isolating the "2,6-dimethoxyphenyl acetate" scaffold is nascent, the significance of its constituent parts in related bioactive molecules provides valuable insights.

The acetylation of phenolic compounds, like the precursor to the title compound, is a common strategy in medicinal chemistry to modify a molecule's properties. For instance, acetyleugenol (4-allyl-2-methoxyphenyl acetate), which differs by only one methoxy (B1213986) group, is a phenylpropanoid found in cloves. wikipedia.org It exhibits antibacterial, antifungal, and platelet aggregation-inhibiting properties. wikipedia.org The acetylation of eugenol (B1671780) is explored to enhance its biological activities. researchgate.net

Furthermore, research into the 2,6-dimethoxyphenol (B48157) core reveals its utility. A Friedel-Crafts reaction involving 2,6-dimethoxyphenol has been used to synthesize analogues of ethacrynic acid, a diuretic drug. nih.gov Some of these synthesized analogues have demonstrated significant potency in inhibiting the migration of certain cancer cell lines. nih.gov Similarly, a related compound, 4-Acetyl-2,6-dimethoxyphenyl acetate, has predicted functional uses as an antioxidant and antimicrobial agent. epa.gov These examples underscore the potential of the 2,6-dimethoxyphenyl scaffold as a foundation for developing new bioactive agents. The addition of an acetate group can influence factors such as solubility, stability, and the ability to cross biological membranes, potentially enhancing the therapeutic efficacy of the parent phenol.

Overview of Current Academic Research Trajectories for the Compound

Current research involving structures closely related to this compound is primarily focused on synthesizing new derivatives and evaluating their potential as anticancer and antimicrobial agents.

A significant area of investigation is the development of novel antiproliferative agents. Studies have reported that 4-allyl-2-methoxyphenyl acetate, a close structural analogue, is active in inhibiting the growth of DU-145 (androgen-sensitive prostate cancer cells) and KB (oral squamous cell carcinoma) cells. neliti.comneliti.com Research in this area involves the synthesis of a series of 4-allyl-2-methoxyphenyl esters, including propionate (B1217596) and butanoate derivatives, and testing their cytotoxicity against human breast cancer cells (MCF-7). neliti.com These studies indicate that modifying the ester group can lead to compounds with potent anticancer activity. neliti.com The synthesis of these derivatives is often achieved through methods like the Yamaguchi esterification, which allows for a one-pot reaction. neliti.comneliti.com

The precursor to the title compound, eugenol (4-allyl-2-methoxyphenol), is a frequent starting material for creating diverse derivatives. usu.ac.id Research has focused on transforming eugenol's hydroxyl group into esters (like acetates) and other functional groups to generate compounds with potential applications in medicine and agriculture, including as antibacterial agents. usu.ac.idresearchgate.net The overarching goal of this research trajectory is to leverage the readily available natural product scaffold of eugenol and its methoxylated derivatives to create new molecules with enhanced or novel biological activities for pharmaceutical or agrochemical use. usu.ac.id

Compound Data

Below are tables detailing the properties of this compound and its parent phenol.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₆O₄ |

| Category | Organic Building Blocks, Esters, Ethers |

Data sourced from available chemical supplier information. wikipedia.org

Table 2: Properties of 4-Allyl-2,6-dimethoxyphenol

| Property | Value |

|---|---|

| IUPAC Name | 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol |

| Synonyms | 4-Allylsyringol, Methoxyeugenol |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molar Mass | 194.23 g/mol |

| Boiling Point | 168-169 °C at 11 mmHg |

| Density | 1.092 g/mL at 25 °C |

Data sourced from PubChem and other chemical databases. nih.govthegoodscentscompany.com

Structure

3D Structure

Properties

CAS No. |

29540-11-2 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2,6-dimethoxy-4-prop-2-enylphenyl) acetate |

InChI |

InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

FDYLVSINANJYBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)CC=C)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Identification and Isolation from Biological Sources

4-Allyl-2,6-dimethoxyphenol (B1196327) has been identified as a constituent of several plant species. Notably, it has been reported in the essential oils and extracts of:

Myristica fragrans (Nutmeg): This species is a known source of a variety of phenylpropanoids, including 4-allyl-2,6-dimethoxyphenol. pherobase.com

Illicium dunnianum: This plant has been shown to contain 4-allyl-2,6-dimethoxyphenol. nih.gov

Santalum album (East Indian Sandalwood): The presence of 4-allyl-2,6-dimethoxyphenol has also been reported in this species. nih.gov

While these plants are confirmed sources of the phenolic precursor, the isolation of 4-Allyl-2,6-dimethoxyphenyl acetate (B1210297) from them has not been documented in the reviewed literature.

Table 1: Documented Natural Occurrence of 4-Allyl-2,6-dimethoxyphenol

| Biological Source | Plant Family | Common Name |

| Myristica fragrans | Myristicaceae | Nutmeg |

| Illicium dunnianum | Illiciaceae | Dunn's Star Anise |

| Santalum album | Santalaceae | East Indian Sandalwood |

| Saccharomyces cerevisiae | Saccharomycetaceae | Brewer's Yeast |

The precursor compound, 4-allyl-2,6-dimethoxyphenol, has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govymdb.ca This finding is significant as it demonstrates a microbial pathway for the synthesis of the core phenolic structure. The formation of volatile aroma compounds during fermentation processes by Saccharomyces cerevisiae is a well-documented phenomenon, and 4-allyl-2,6-dimethoxyphenol is considered one of these metabolites. ymdb.ca There is currently no evidence to suggest that Saccharomyces cerevisiae further acetylates this compound to form 4-Allyl-2,6-dimethoxyphenyl acetate.

Precursors and Enzymatic Acetylation Mechanisms

The biosynthesis of this compound is predicated on the formation of its precursor, 4-allyl-2,6-dimethoxyphenol, which in turn is derived from other phenylpropanoids.

Eugenol (B1671780) (4-allyl-2-methoxyphenol) is a major component of several essential oils, particularly clove oil, and is a well-established intermediate in the phenylpropanoid pathway. nih.govymdb.cadiff.org This pathway is responsible for the synthesis of a wide variety of plant metabolites, including lignans, flavonoids, and volatile aromatic compounds. Eugenol's chemical structure makes it a logical precursor to 4-allyl-2,6-dimethoxyphenol. The addition of a second methoxy (B1213986) group at the C-6 position of the phenol (B47542) ring is the key transformation required.

The biosynthetic conversion of eugenol to 4-allyl-2,6-dimethoxyphenol likely involves an O-methylation step. This reaction would be catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of a precursor, which in a subsequent step would be rearranged.

Once 4-allyl-2,6-dimethoxyphenol is formed, the proposed final step to yield This compound would be an enzymatic acetylation of the free phenolic hydroxyl group. This type of reaction is common in plant biochemistry, often catalyzed by acetyltransferases. These enzymes utilize acetyl-CoA as the acetyl group donor. While the synthesis of 4-allyl-2-methoxyphenyl acetate (the mono-methoxy version) from eugenol using acetic anhydride (B1165640) is established in organic synthesis, a specific acetyltransferase responsible for the acetylation of 4-allyl-2,6-dimethoxyphenol in the cited biological sources has not yet been identified. researchgate.net

Synthetic Methodologies

Chemical Synthesis Approaches

The creation of 4-Allyl-2,6-dimethoxyphenyl acetate (B1210297) is fundamentally an esterification process. This can be achieved through several reliable methods, starting from its immediate precursor, 4-allyl-2,6-dimethoxyphenol (B1196327), or by building the core structure from more basic phenolic compounds like eugenol (B1671780).

Esterification Reactions of 4-Allyl-2,6-dimethoxyphenol

The most direct route to synthesizing 4-Allyl-2,6-dimethoxyphenyl acetate is through the esterification of the hydroxyl group of 4-allyl-2,6-dimethoxyphenol. This transformation is typically achieved by reacting the phenol (B47542) with an acetylating agent. A common and effective method involves the use of acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270). nih.gov In this reaction, the pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

A general procedure for a related compound, eugenol, involves mixing it with acetic anhydride and pyridine and allowing the solution to stir at room temperature for an extended period, such as 24 hours. nih.gov The product is then isolated through a workup procedure that typically involves extraction and purification. nih.gov This standard acetylation protocol is directly applicable to 4-allyl-2,6-dimethoxyphenol, which is also known as methoxyeugenol. nih.gov

Application of the Yamaguchi Method for Related Acetates

For the synthesis of highly functionalized or sterically hindered esters, the Yamaguchi esterification offers a powerful and mild alternative. wikipedia.orgorganic-chemistry.org This method is renowned for its ability to produce a wide range of esters in high yields under gentle conditions. nih.govfrontiersin.org The process involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, in the presence of a base like triethylamine. wikipedia.orgnih.gov This forms a mixed anhydride, which is a highly reactive intermediate. wikipedia.orgorganic-chemistry.org

This mixed anhydride is then treated with the alcohol—in this case, 4-allyl-2,6-dimethoxyphenol—in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov DMAP acts as a nucleophilic catalyst, attacking the less hindered carbonyl group of the mixed anhydride to form an acyl-substituted DMAP intermediate. organic-chemistry.org This highly electrophilic species is then readily attacked by the alcohol to yield the final ester product. organic-chemistry.org The Yamaguchi protocol is particularly valuable for complex natural product synthesis and could be effectively employed for the efficient synthesis of this compound. nih.govresearchgate.net

Alkylation Strategies Involving Phenolic Precursors (e.g., Eugenol)

The synthesis of the necessary precursor, 4-allyl-2,6-dimethoxyphenol, often begins with a more readily available phenolic compound, eugenol (4-allyl-2-methoxyphenol). scielo.brresearchgate.net Eugenol, the primary component of clove oil, is a versatile building block in organic synthesis. nih.govnih.gov Various synthetic modifications, including alkylation of its phenolic hydroxyl group, have been extensively studied. nih.govwalisongo.ac.id

For instance, the alkylation of eugenol with ethyl chloroacetate (B1199739) has been investigated in different polar aprotic solvents like DMF, DMSO, and acetonitrile, with potassium carbonate as the base, yielding the corresponding ether. walisongo.ac.id One study reported achieving a 91% yield of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate when the reaction was conducted in DMF. walisongo.ac.id While this specific reaction modifies the hydroxyl group, it demonstrates the principle of using eugenol as a versatile starting material. scielo.brresearchgate.net To obtain the direct precursor for the title compound, 4-allyl-2,6-dimethoxyphenol, modifications would target the aromatic ring of a suitable eugenol derivative. The extensive chemistry developed around eugenol provides a robust platform for accessing a wide array of substituted phenylpropanoids. scielo.br

Asymmetric and Stereoselective Synthesis of Related Neolignans

This compound belongs to the broader class of compounds known as neolignans, many of which possess chiral centers and exhibit stereoisomerism. acs.org The synthesis of specific stereoisomers of related neolignans often requires sophisticated asymmetric and stereoselective methods. These advanced strategies are crucial for preparing enantiomerically pure compounds, which is often necessary for biological studies.

Several successful approaches have been reported for the asymmetric synthesis of neolignans. nih.govtubitak.gov.trnih.gov One common strategy involves the use of chiral starting materials, such as a chiral aldehyde derived from ethyl lactate, to construct the neolignan backbone in a divergent synthesis. nih.gov Another powerful technique is the Sharpless asymmetric dihydroxylation, which can introduce chirality with high enantioselectivity. tubitak.gov.trresearchgate.net For example, the synthesis of the 8-O-4'-neolignan perseal B utilized an asymmetric dihydroxylation reaction as a key step to create a chiral intermediate from which the final product was formed. tubitak.gov.trresearchgate.net Furthermore, transition-metal catalysis, such as Rh(II)-catalyzed intramolecular C-H insertion, has been employed to construct the chiral dihydrobenzofuran ring system found in neolignans like (-)-epi-conocarpan with high diastereoselectivity and enantioselectivity. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and efficiency of synthetic reactions is a critical aspect of chemical manufacturing. The optimization of reaction conditions involves systematically varying parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. researchgate.netresearchgate.net

A study on the acetylation of eugenol using a functionalized mesoporous aluminosilicate (B74896) catalyst provides a clear example of this process. researchgate.net The researchers optimized the reaction to achieve a near-quantitative conversion of eugenol to eugenyl acetate. The key parameters and their effects on the reaction are detailed in the table below.

| Parameter Varied | Range/Conditions Tested | Optimal Condition | Resulting Conversion | Reference |

|---|---|---|---|---|

| Temperature | 40 °C to 100 °C | 80 °C | ~98% | researchgate.net |

| Catalyst Amount | 0.5% to 3.0% (by weight) | 2.0% | ~99% | researchgate.net |

| Molar Ratio (Eugenol:Acetic Anhydride) | 1:1 to 1:5 | 1:5 | 99.9% | researchgate.net |

| Reaction Time | 10 to 60 minutes | 40 minutes | 99.9% | researchgate.net |

This systematic optimization, which resulted in a 99.9% conversion of eugenol in just 40 minutes at 80°C, demonstrates how adjusting reaction parameters can lead to highly efficient chemical processes. researchgate.net Similar principles would be applied to the synthesis of this compound to ensure high yields and purity. Another study utilized Response Surface Methodology (RSM) to find the optimal conditions for the cyclopropanation of eugenol, identifying a reaction time of 17.44 hours as ideal for maximizing product yield. researchgate.net

Derivatization and Analog Synthesis

Structural Modifications of the Acetate (B1210297) Moiety

The acetate group of 4-Allyl-2,6-dimethoxyphenyl acetate can be transformed into other functional groups, such as amides. A relevant synthetic transformation is the conversion of a similar precursor, methyl eugenol (B1671780) acetate, into an acetamide (B32628) derivative. This process involves the amidation of the methyl ester with diethanolamine, catalyzed by sodium methoxide, to yield 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide. researchgate.netusu.ac.id This reaction demonstrates the feasibility of modifying the acetate moiety to introduce new functionalities. The synthesis begins with the alkoxylation of eugenol, followed by esterification to form the methyl eugenol acetate, which is then subjected to amidase to produce the final acetamide compound. usu.ac.id

Functionalization of the Allyl Side Chain

The allyl group is a key feature for a variety of chemical transformations, including chain elongation, heteroatom incorporation, and epoxidation.

The allyl side chain is susceptible to modifications that can alter its length or incorporate atoms other than carbon and hydrogen. While specific examples for this compound are not detailed, the chemistry of allyl groups is well-established. For instance, in solid-phase peptide synthesis, allyl and allyloxycarbonyl (Alloc) protecting groups are used. researchgate.net The removal of these groups involves palladium-catalyzed reactions, which highlights the reactivity of the allyl group and its potential for further functionalization, such as ligation to other molecules or incorporation into larger structures. researchgate.net

The double bond in the allyl group is readily susceptible to epoxidation. In a related compound, eugenol, the allyl group can be transformed into an epoxide, forming epoxyeugenol. researchgate.net This reaction typically involves the use of a peroxy acid, which converts the alkene into an oxirane ring. This transformation is significant as the resulting epoxide is a versatile intermediate that can undergo various nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups.

Substitutions on the Aromatic Ring

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic ring can significantly alter the molecule's electronic properties and reactivity. studypug.com EWGs, such as nitro groups (-NO2), pull electron density from the ring, making it less nucleophilic. youtube.com Conversely, EDGs push electron density into the ring, increasing its nucleophilicity. youtube.com

A practical example of this is the nitration of eugenol, a close structural relative. The reaction of eugenol with nitric acid leads to the formation of 4-allyl-2-methoxy-6-nitro phenol (B47542). usu.ac.id This demonstrates that the aromatic ring can be successfully functionalized with a potent electron-withdrawing group. The position of substitution is directed by the existing groups on the ring. youtube.com

Azo functionalization involves the introduction of an azo group (-N=N-) to the aromatic ring, typically through a coupling reaction between a diazonium salt and an activated aromatic compound. nih.gov This reaction is a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. nih.gov For a successful azo coupling, the aromatic ring must be activated by an electron-donating group. youtube.com

The synthesis of an azo dye generally involves two steps: the diazotization of an aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with an electron-rich aromatic compound like a phenol or an aniline. nih.gov The hydroxyl and methoxy (B1213986) groups on the 4-Allyl-2,6-dimethoxyphenyl nucleus would activate the ring, making it a suitable candidate for azo coupling reactions. The incoming diazonium salt would likely be directed to the positions ortho or para to the activating groups. youtube.com Azo compounds are known for their color and are often used as dyes. youtube.com

Synthesis of Conjugated or Polymeric Derivatives (e.g., Porphyrin Conjugates with Allyl Tethers)

While direct literature on the synthesis of porphyrin conjugates from this compound is not extensively documented, the synthesis of such complex molecules is highly plausible. This can be inferred from research on its parent compound, 4-allyl-2,6-dimethoxyphenol (B1196327) (4-allylsyringol), and the closely related 4-allyl-2-methoxyphenol (eugenol). The key to these syntheses lies in the reactivity of the terminal allyl group.

Polymerization via Olefin Metathesis:

A primary method for creating polymeric derivatives from allyl-containing phenols is Acyclic Diene Metathesis (ADMET) polymerization. This method utilizes ruthenium-based catalysts, such as Grubbs catalysts, to form long-chain polymers. For instance, polyesters have been synthesized by the ADMET polymerization of dienes derived from eugenol and other bio-based chemicals. mdpi.comresearchgate.net The polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, a monomer derived from eugenol, using a second-generation Grubbs catalyst, has been shown to produce high molar mass amorphous polymers. mdpi.compreprints.org This demonstrates the utility of the allyl group in forming polyester (B1180765) chains. The reaction proceeds by the metathesis of the terminal double bonds, linking the monomer units together.

Synthesis of Porphyrin-Eugenol Conjugates:

Research has demonstrated the successful synthesis of porphyrin-eugenol derivatives. researchgate.netresearchgate.net In these studies, the phenolic hydroxyl group of eugenol is typically used as the point of attachment to the porphyrin macrocycle, often through an ether or ester linkage. These conjugates are primarily investigated for their potential in photodynamic therapy, combining the photosensitizing properties of the porphyrin with the biological activity of eugenol. researchgate.net

Proposed Synthesis of Porphyrin Conjugates via Allyl Tethers:

To form a conjugate specifically through the allyl group of this compound (or its precursor, 4-allylsyringol), a multi-step approach leveraging modern synthetic techniques can be proposed.

Functionalization of the Allyl Group: The first step would involve modifying the terminal double bond of the allyl group. Olefin cross-metathesis is an ideal reaction for this purpose. researchgate.netrsc.orgmdpi.com By reacting the allyl phenol with a partner containing a bioorthogonal handle, such as a terminal alkyne, a new derivative suitable for conjugation can be created. For example, cross-metathesis with an olefin bearing a protected alkyne would yield a syringol derivative with an extended chain terminating in an alkyne.

Porphyrin Conjugation: With an alkyne-functionalized phenol in hand, a "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), can be employed. windows.netnih.gov This would involve reacting the alkyne-functionalized molecule with a porphyrin that has been synthetically modified to bear an azide (B81097) group. This reaction is known for its high efficiency and selectivity, making it a powerful tool for creating complex molecular architectures like porphyrin-biomolecule conjugates. nih.gov

This synthetic strategy would result in a porphyrin molecule covalently linked to the 4-allyl-2,6-dimethoxyphenyl moiety via a stable triazole-containing tether, realizing the "porphyrin conjugate with an allyl tether" structure.

Interactive Data Table: Compounds Mentioned

| Compound Name | Structure | Role in Synthesis |

| This compound | Acetylated target compound | Starting material for derivatization |

| 4-Allyl-2,6-dimethoxyphenol | Precursor to the acetate | Key starting material for polymerization and conjugation |

| 4-Allyl-2-methoxyphenol (Eugenol) | Structurally related compound | Widely studied model for metathesis and conjugation |

| Porphyrin | Macrocyclic photosensitizer | Core component for conjugation |

| Grubbs Catalyst (2nd Gen) | Ruthenium-carbene complex | Catalyst for olefin metathesis (ADMET) |

| 4-Allyl-2-methoxyphenyl 10-undecenoate | Eugenol-derived monomer | Monomer for ADMET polymerization mdpi.comresearchgate.net |

Interactive Data Table: Reaction Conditions for Related Syntheses

| Reaction Type | Reactants | Catalyst/Reagents | Key Findings | Reference |

| Olefin Cross-Metathesis | Eugenol, Methyl Acrylate | Ruthenium Catalysts (e.g., Hoveyda-Grubbs) | Efficient functionalization of the allyl group. Isomerization can be suppressed with additives. | researchgate.netrsc.org |

| ADMET Polymerization | 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs 2nd Gen. Catalyst (G2) | Production of high molar mass amorphous polymers. | mdpi.compreprints.org |

| Porphyrin Conjugation (Click Chemistry) | Alkyne-Porphyrin, Azide-Molecule | Copper(I) Sulfate, Sodium Ascorbate | High-yield formation of stable porphyrin glycoconjugates. | windows.net |

| Porphyrin-Eugenol Synthesis | Porphyrin derivative, Eugenol | Coupling agents (for ester/ether bond) | Successful synthesis of conjugates for potential therapeutic use. | researchgate.netresearchgate.net |

Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction between a small molecule (ligand) and a protein (receptor). This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Protein Interactions (e.g., with Aldose Reductase)

Molecular docking simulations are employed to predict how a ligand, such as 4-Allyl-2,6-dimethoxyphenyl acetate (B1210297), might bind to a protein target. A significant target for related phenolic compounds is aldose reductase (AR), an enzyme in the polyol pathway. nih.govnih.gov Under hyperglycemic conditions, AR converts glucose to sorbitol, and the accumulation of sorbitol can lead to diabetic complications like retinopathy, neuropathy, and nephropathy. nih.govmdpi.commdpi.com Inhibiting this enzyme is a key therapeutic strategy. nih.govresearchgate.net

Docking studies would place the 4-Allyl-2,6-dimethoxyphenyl acetate molecule into the active site of aldose reductase to predict the binding conformation. The software calculates the most stable binding poses by analyzing interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. mdpi.commdpi.com Key residues in the AR active site that frequently interact with inhibitors include Tyr48, His110, Trp111, and Val47. mdpi.commdpi.comjapsonline.com The analysis would reveal which parts of the molecule—the acetate group, the allyl side chain, or the dimethoxyphenyl ring—are critical for binding.

Assessment of Binding Affinities and Modes

Beyond predicting the binding pose, docking software provides a score to estimate the binding affinity, often expressed in kcal/mol. researchgate.net A more negative binding energy value suggests a stronger and more stable interaction between the ligand and the protein. researchgate.net This scoring allows for the comparison of different potential inhibitors.

Further computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to refine these binding free energy calculations for the docked poses. dergipark.org.tr These assessments help to quantify the strength of the ligand-receptor complex and understand the energetic contributions of different types of interactions.

To illustrate the typical output of such a study, the following table shows hypothetical docking results.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) | 150 |

| Interacting Residues | Tyr48, His110, Trp111, Leu300 |

| Types of Interactions | Hydrogen Bond with His110; Pi-Pi Stacking with Trp111; Hydrophobic interactions with Leu300 |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of a molecule from first principles, providing deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Once the geometry is optimized, DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Analysis of Molecular Descriptors (e.g., Mulliken Atomic Charges, Thermodynamic Properties)

From the DFT results, various molecular descriptors can be derived. Mulliken atomic charges distribute the total molecular charge among individual atoms, providing insight into the electrostatic potential and identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for understanding how the molecule might interact with other molecules or biological targets.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, which are fundamental to understanding the stability of the molecule and the energetics of its potential reactions.

The table below presents hypothetical data that would be obtained from such quantum chemical calculations.

| Molecular Descriptor | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 Debye |

| Mulliken Charge on O (carbonyl) | -0.55 e |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Characterization of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. rsc.orgnih.gov This phenomenon is highly dependent on the molecular structure and the polarity of the surrounding environment (solvent). rsc.orgnih.gov

For this compound, the dimethoxyphenyl group acts as an electron donor, while the acetyl group could function as an electron acceptor. Computational studies, often combining DFT with time-dependent DFT (TD-DFT), can model the electronic transitions and characterize the nature of the excited states. rsc.org These calculations can predict whether an excited state has significant ICT character by analyzing the change in electron density distribution and the calculated dipole moment of the excited state compared to the ground state. nih.govnih.gov A large increase in the dipole moment upon excitation is a strong indicator of ICT. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Interaction Persistence

Research on the broader family of aromatic ester solvents has demonstrated the utility of MD simulations in understanding their liquid-state properties and molecular-level structures. nih.gov These studies typically employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to model the inter- and intramolecular forces governing the behavior of the molecules in a simulated environment. nih.gov For a compound such as this compound, an MD simulation would track the trajectory of each atom over time, providing insights into its structural flexibility and preferred conformations.

The stability of the system can be assessed by monitoring key parameters over the simulation time. The root-mean-square deviation (RMSD) of the molecule's backbone atoms from a reference structure, for instance, indicates whether the molecule reaches a stable conformational state. A plateau in the RMSD value would suggest that the system has equilibrated. The radius of gyration (Rg) provides information about the compactness of the molecule, with stable conformations exhibiting less fluctuation in Rg.

Interaction persistence, particularly in a condensed phase or in solution, is crucial for understanding the macroscopic properties of this compound. The ester group, the methoxy (B1213986) groups, and the allyl group all contribute to the molecule's potential for non-covalent interactions. These include van der Waals forces, dipole-dipole interactions, and π-π stacking interactions between the aromatic rings of adjacent molecules.

The persistence of these interactions can be quantified by analyzing the radial distribution functions (RDFs) between specific atoms or functional groups. For example, the RDF between the carbonyl oxygen of the acetate group and the hydrogen atoms of neighboring molecules could reveal the presence and stability of hydrogen bonds or other electrostatic interactions. Similarly, the RDF between the centers of mass of the phenyl rings would indicate the propensity for π-stacking.

The study of noncovalent interactions in the crystal structure of aromatic esters highlights the importance of O···H and C-H···π interactions in determining the packing and stability of these molecules in the solid state. researchgate.net While not a dynamic simulation, this provides insight into the types of persistent interactions that could also be significant in the liquid phase.

Biological Activity Mechanisms and Pathways in Vitro and in Silico Studies

Antimicrobial Research

The antimicrobial properties of phenolic compounds and their derivatives are well-documented. The structural features of 4-allyl-2,6-dimethoxyphenyl acetate (B1210297), such as the allyl group and methoxy (B1213986) substitutions on the phenyl ring, are common to many bioactive molecules.

Research into the antifungal effects of compounds structurally similar to 4-allyl-2,6-dimethoxyphenyl acetate has shown activity against various fungal pathogens.

Botrytis cinerea : Derivatives of 2-allylphenol (B1664045) have been evaluated for their antifungal activity against the grey mold fungus Botrytis cinerea. Studies have shown that modifications to the hydroxyl group, such as acetylation, can significantly impact the antifungal potency. For instance, the acetylation of 2-allylphenol derivatives has been shown to increase mycelial growth inhibition nih.gov. While not the exact compound, this suggests that the acetate group in this compound could play a role in its potential antifungal activity. Another study on eugenol (B1671780) derivatives also reported on their effectiveness against B. cinerea, with IC₅₀ values for the most active compounds ranging between 31–95 ppm nih.govresearchgate.net.

Candida glabrata : Candida glabrata is an opportunistic fungal pathogen known for its increasing resistance to antifungal agents mdpi.comnih.gov. While direct studies on this compound against C. glabrata are not available, research on related compounds provides some insights. Acetyleugenol, which shares the acetyl and allyl functionalities, has demonstrated antifungal properties against Candida albicans wikipedia.org. The susceptibility of C. glabrata to various antifungal agents is an area of active research, with studies exploring novel drug targets within the ergosterol (B1671047) biosynthesis pathway nih.gov.

Table 1: Antifungal Activity of Related Compounds

| Compound | Fungus | Activity | Reference |

|---|---|---|---|

| Eugenol Derivatives | Botrytis cinerea | IC₅₀ range: 31–95 ppm | nih.govresearchgate.net |

| 2-Allylphenol Derivatives | Botrytis cinerea | Acetylation increases activity | nih.gov |

The antibacterial potential of phenolic compounds extends to a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Helicobacter pylori : This bacterium is a major cause of gastric ulcers and other gastrointestinal diseases. Various natural compounds are being investigated for their anti-H. pylori effects nih.govmdpi.comresearchgate.net. Azo derivatives of eugenol have been synthesized and shown to be potent and selective inhibitors of H. pylori growth nih.gov. The structural similarity suggests that this compound could be a candidate for similar investigations.

Gram-positive and Gram-negative bacteria : Research on 4-allylbenzene-1,2-diol, a related compound, demonstrated significant antibacterial activity against a range of plant pathogenic Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 333.75 to 1335 μmol/L nih.gov. The study highlighted its potential to damage bacterial membranes nih.gov. Furthermore, eugenol has shown activity against the Gram-positive bacterium Staphylococcus aureus nih.gov. Synthetic anilinoquinazolines have also been shown to be effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus nih.gov.

Table 2: Antibacterial Activity of Related Compounds

| Compound/Extract | Bacteria | Activity | Reference |

|---|---|---|---|

| Eugenol Azo Derivatives | Helicobacter pylori | Potent and selective inhibitors | nih.gov |

| 4-Allylbenzene-1,2-diol | Xanthomonas spp. (Gram-negative) | MIC: 333.75 - 1335 μmol/L | nih.gov |

| Eugenol | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

The proposed mechanisms of antimicrobial action for related compounds often involve their electrophilic nature.

Michael-type Reactions with Biological Nucleophiles : The α,β-unsaturated carbonyl system present in some related structures can act as a Michael acceptor, reacting with biological nucleophiles such as the thiol groups of amino acids like cysteine in enzymes and other proteins. This covalent modification can lead to enzyme inhibition and disruption of cellular functions bldpharm.com. While this compound itself does not possess a conjugated carbonyl system, its metabolic transformation could potentially lead to reactive intermediates. Further in silico and in vitro studies are needed to determine if this mechanism is relevant for this specific compound.

Anti-proliferative and Cytotoxic Mechanisms (In Vitro Cell Line Studies)

The potential of phenolic compounds to inhibit cancer cell growth is a significant area of research.

Studies on cell lines provide the initial evidence for the anti-proliferative effects of a compound. Although no direct studies on this compound were found, research on other natural compounds against various cancer cell lines is extensive.

MCF-7, DU-145, KB, and PC-3 cells :

MCF-7 (Breast Cancer) : Derivatives of secoisolariciresinol (B192356) have been shown to inhibit the growth of MCF-7 cells with IC₅₀ values as low as 11 µM nih.gov. Another compound, 4',7-dimethoxyflavanone, also demonstrated anti-proliferative effects on MCF-7 cells nih.gov.

PC-3 (Prostate Cancer) : Koenimbin, a natural compound, has been shown to have an anticancer effect on PC-3 cells nih.gov. Diallyl disulfide, a compound found in garlic, also inhibits the proliferation of PC-3 cells researchgate.net.

DU-145 (Prostate Cancer) : While specific data for this cell line was not found for closely related compounds, CDK inhibitors have been shown to induce apoptosis in DU-145 cells mdpi.com.

KB (Oral Cancer) : Information regarding the effect of structurally similar compounds on KB cells is not readily available in the searched literature.

Table 3: Anti-proliferative Activity of Various Compounds on Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Secoisolariciresinol Derivatives | MCF-7 | IC₅₀ = 11 µM | nih.gov |

| 4',7-Dimethoxyflavanone | MCF-7 | Anti-proliferative | nih.gov |

| Koenimbin | PC-3 | Anticancer effect | nih.gov |

| Diallyl Disulfide | PC-3 | Inhibits proliferation | researchgate.net |

A common mechanism for the anti-proliferative activity of anticancer compounds is the induction of cell cycle arrest at specific phases, preventing cancer cells from dividing.

S-phase Arrest : While no specific data exists for this compound, other compounds have been shown to induce S-phase arrest. For example, some treatments can cause a significant percentage of cells to arrest in the S-phase mdpi.com.

G2/M Arrest : Diallyl disulfide has been found to induce cell cycle arrest at the G2/M transition in PC-3 cells nih.gov. Similarly, certain oxidovanadium(IV) salts can block the G2/M phase in MCF-7 cells mdpi.com. The activity of CDK4/6 is also crucial for preventing cell cycle exit after the S phase and maintaining the G2 state nih.gov.

The Multifaceted Biological Profile of this compound: A Review of In Vitro and In Silico Findings

The synthetic compound this compound, a derivative of the naturally occurring 4-allyl-2,6-dimethoxyphenol (B1196327) found in various plants, has garnered attention in scientific research for its diverse biological activities. nih.govnih.govnist.gov This article delves into the specific mechanisms and pathways through which this compound and its related structures exert their effects, focusing on in vitro and in silico evidence in the realms of cancer, neurological applications, and antioxidant potential.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Certain chemical compounds can trigger this process in cancer cells, making them valuable candidates for therapeutic development.

Studies on compounds structurally related to this compound have demonstrated the induction of apoptosis. For instance, novel hybrid analogues have been shown to induce apoptosis in triple-negative breast cancer cell lines. nih.gov This process is often characterized by morphological changes such as cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov One of the key events in early apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. nih.gov Mechanistically, the induction of apoptosis can occur through the intrinsic pathway, which involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the permeabilization of the mitochondrial outer membrane. nih.gov

Identification of Enzyme Targets (e.g., Thymidylate Synthase)

Thymidylate synthase (TS) is a critical enzyme involved in the synthesis of DNA and has been a long-standing target for cancer chemotherapy. nih.gov Inhibition of TS disrupts the supply of thymidylate, a necessary component for DNA replication, thereby halting cell proliferation.

While direct studies on this compound's effect on thymidylate synthase are not prominent, the principle of enzyme inhibition is a key mechanism of action for many anticancer agents. For example, analogues of dUMP, such as N4-hydroxy-2'-deoxycytidine 5'-monophosphate (N4-OH-dCMP), act as competitive inhibitors of TS. nih.gov These inhibitors can bind to the enzyme's active site, often in a time-dependent manner, leading to slow-binding inhibition. nih.gov The interaction can be complex, sometimes showing negative cooperativity between the two subunits of the homodimeric enzyme. nih.gov

Neurological and Central Nervous System Relevance

The ability of a compound to be effective in treating neurological disorders is fundamentally dependent on its capacity to cross the blood-brain barrier (BBB).

Blood-Brain Barrier Permeability Studies in Cell Monolayer Models

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govnih.gov To assess the potential of compounds to penetrate this barrier, in vitro models are widely used. nih.gov These models, such as the Transwell system, utilize a monolayer of brain microvascular endothelial cells to mimic the BBB. nih.govnih.gov The permeability of a compound is then measured to predict its ability to reach the brain.

Characterization of Transport Mechanisms (e.g., P-glycoprotein Efflux, Passive Diffusion)

The passage of molecules across the BBB is governed by various transport mechanisms. While some small, lipophilic molecules can cross via passive diffusion, many others are subject to active transport systems. One of the most significant of these is the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov P-gp is an ATP-dependent transporter that actively removes a wide array of structurally diverse compounds from cells, effectively limiting their entry into the brain. nih.govnih.gov Understanding whether a compound is a substrate for P-gp is crucial, as this can significantly impact its brain bioavailability. nih.gov For compounds that are P-gp substrates, co-administration with a P-gp inhibitor can be a strategy to enhance their brain penetration. nih.gov

Role in Diabetic Neuropathy via Aldose Reductase Inhibition

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus. nih.gov A key player in its pathogenesis is the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway. nih.govresearchgate.net Under hyperglycemic conditions, increased activity of aldose reductase leads to the accumulation of sorbitol, causing osmotic stress and a cascade of other detrimental effects, including increased oxidative stress. researchgate.netnih.govmdpi.com

Inhibiting aldose reductase is a therapeutic strategy aimed at mitigating the progression of diabetic neuropathy. nih.govresearchgate.net Aldose reductase inhibitors (ARIs) work by blocking the conversion of glucose to sorbitol, thereby reducing its intracellular accumulation and subsequent nerve damage. researchgate.net While numerous ARIs have been developed and tested, their clinical success has been varied. nih.gov Nevertheless, the inhibition of aldose reductase remains a compelling target for the treatment of diabetic complications. researchgate.net

Antioxidant Properties of Related Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Phenolic compounds are well-known for their antioxidant properties. ontosight.ai

The parent compound, 4-allyl-2,6-dimethoxyphenol, has demonstrated potential in scavenging free radicals. ontosight.ai This antioxidant activity is a subject of interest for its potential health benefits. Studies on phenol-rich fractions from plant sources containing 2,6-dimethoxy-4-(2-propenyl)-phenol (a synonym for 4-allyl-2,6-dimethoxyphenol) have shown significant antioxidant capacity, as measured by assays such as the DPPH free radical scavenging test. nih.gov

Anti-inflammatory Properties of Related Compounds

The anti-inflammatory potential of compounds structurally related to this compound, such as eugenol, acetyleugenol, and other methoxyphenol derivatives, has been explored through various studies. These investigations suggest that the anti-inflammatory effects are mediated through multiple mechanisms, including the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.

In Silico Molecular Docking Studies:

Molecular docking simulations have been instrumental in predicting the binding affinities of these compounds to inflammatory targets. For instance, in silico studies on eugenol and acetyleugenol have demonstrated their potential to interact with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. colab.wsresearchgate.net

Table 1: Molecular Docking of Eugenol and Acetyleugenol with COX-2

| Compound | Target Protein | Binding Energy (Kcal/mol) | Reference Compound | Binding Energy (Kcal/mol) |

|---|---|---|---|---|

| Eugenol | COX-2 (PDB ID: 3LN1) | -7.3 | Aspirin | -7.5 |

| Acetyleugenol | COX-2 (PDB ID: 3LN1) | -8.1 | Aspirin | -7.5 |

These docking studies suggest that acetyleugenol, which shares the acetyl group with this compound, exhibits a strong binding affinity for COX-2, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) aspirin. colab.wsresearchgate.net This interaction is a critical indicator of potential anti-inflammatory activity.

Inhibition of Inflammatory Mediators:

In vitro studies have substantiated the anti-inflammatory potential by demonstrating the ability of related compounds to inhibit the production of various pro-inflammatory mediators. For example, sinapyl alcohol, a compound with a similar methoxyphenol structure, has been shown to potently inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.gov

Similarly, a synthetic chalcone (B49325) derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been found to reduce the upregulation of COX-2 and iNOS and downregulate the production of proinflammatory cytokines such as IL-1β, IL-6, and MCP-1 in LPS-treated macrophages. nih.govresearchgate.net Furthermore, 2,7-dihydroxy-4,6-dimethoxy phenanthrene, isolated from Dioscorea batatas, has been shown to decrease the expression of iNOS, COX-2, and proinflammatory cytokines through the nuclear factor-κB (NF-κB) pathway. researchgate.net

Table 2: Inhibition of Pro-inflammatory Mediators by Related Compounds

| Compound | Cell Line/Model | Inhibited Mediator | Mechanism |

|---|---|---|---|

| Sinapyl alcohol | LPS-stimulated macrophages | NO, PGE2, TNF-α | Downregulation of iNOS and COX-2 expression. nih.gov |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-treated RAW264.7 macrophages | COX-2, iNOS, IL-1β, IL-6, MCP-1 | Induction of Heme oxygenase-1 (HO-1) and attenuation of NF-κB activity. nih.govresearchgate.net |

| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | LPS-stimulated Raw 264.7 macrophages | iNOS, COX-2, Proinflammatory cytokines | Decreased expression via the NF-κB pathway. researchgate.net |

| Syringic acid | DMN-induced hepatic injury in rats | TNF-α, IL-1β | Downregulation of pro-inflammatory cytokine production via blocking NF-κB pathway activation. nih.gov |

Modulation of Cellular Pathways:

The anti-inflammatory effects of these related compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB signaling pathway is a primary target. researchgate.netnih.govnih.gov Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes. semanticscholar.org Another important pathway is the Nrf2/heme oxygenase-1 (HO-1) axis, which provides protection against oxidative stress and inflammation. researchgate.net The synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been shown to exert its anti-inflammatory effects by inducing HO-1. nih.govresearchgate.net

Derivatives of 2-methoxyphenol have demonstrated the ability to suppress serum levels of inflammatory markers including nitric oxide (NO), peroxides (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, certain 2-alkyl-4,6-dimethoxy-1,3,5-triazines have been shown to inhibit the production of reactive oxygen species (ROS) by human polymorphonuclear cells and interfere with their adhesion to vascular endothelial cells, a critical step in the inflammatory process. nih.gov

The structural similarities between this compound and the compounds discussed above, particularly the presence of the dimethoxyphenyl and acetyl moieties, suggest that it may share similar anti-inflammatory mechanisms. These could include the inhibition of COX enzymes, suppression of pro-inflammatory cytokine and mediator production, and modulation of key inflammatory signaling pathways like NF-κB and Nrf2/HO-1.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Features with Biological Activities

The biological activity of 4-Allyl-2,6-dimethoxyphenyl acetate (B1210297) is a composite of the contributions from its distinct structural components. The interplay between the acetate moiety, the allyl group, and the dimethoxy-substituted aromatic ring dictates its interaction with biological targets.

The acetate group plays a significant role in the molecule's polarity and its potential to act as a prodrug. Modification of this ester functional group can lead to significant changes in pharmacokinetic and pharmacodynamic properties.

Key Research Findings:

Hydrolysis to Active Phenol (B47542): The acetate group is susceptible to hydrolysis by esterase enzymes in the body, which would release the corresponding phenol, 4-allyl-2,6-dimethoxyphenol (B1196327) (a derivative of eugenol). This conversion can be a critical step for biological activity, as the free hydroxyl group can participate in hydrogen bonding with biological targets.

Modulation of Lipophilicity: The acetate group increases the lipophilicity of the molecule compared to its phenolic precursor. Varying the ester group (e.g., replacing acetate with propionate (B1217596) or butyrate) can fine-tune this lipophilicity, which in turn affects membrane permeability and formulation possibilities.

Steric Effects: Altering the size of the acyl group can introduce steric hindrance, which may either enhance or diminish the binding affinity to a target receptor, depending on the topology of the binding site.

Table 1: Predicted Impact of Acetate Moiety Modifications on Biological Activity

| Modification | Predicted Effect on Lipophilicity | Predicted Effect on Biological Activity | Rationale |

| Hydrolysis to Phenol | Decrease | Potential Increase | Free hydroxyl may be essential for target interaction. |

| Chain Elongation (e.g., Propionate, Butyrate) | Increase | Variable | May improve membrane transport but could introduce steric clash. |

| Introduction of Polar Groups (e.g., Glycinate) | Decrease | Variable | May improve water solubility but could hinder cell penetration. |

The allyl group is a key feature, often contributing to the binding of the molecule to its target through hydrophobic and van der Waals interactions. Changes in its length and saturation can significantly modulate these interactions.

Key Research Findings:

Optimal Length for Binding: The three-carbon length of the allyl group may be optimal for fitting into a specific hydrophobic pocket of a target protein. Shortening or lengthening the chain could lead to a loss of binding affinity.

Role of the Double Bond: The π-electrons of the allyl double bond can participate in π-π stacking or cation-π interactions with the target. Saturation of this bond to a propyl group would eliminate these potential interactions, likely reducing biological activity.

Metabolic Susceptibility: The allyl group can be a site of metabolism, potentially leading to the formation of reactive metabolites. Modifying this group could alter the metabolic profile of the compound. A study on a related compound, 4-allyl-2-methoxyphenol (eugenol), showed its activity in modulating gene expression related to efflux pumps and biofilm formation in fungi. nih.gov

Table 2: Predicted Influence of Allyl Chain Modifications on Biological Activity

| Modification | Predicted Effect on Target Binding | Predicted Effect on Biological Activity | Rationale |

| Chain Shortening (e.g., Vinyl) | Decrease | Likely Decrease | Suboptimal fit in hydrophobic pocket. |

| Chain Lengthening (e.g., Butenyl) | Decrease | Likely Decrease | Steric hindrance and suboptimal fit. |

| Saturation (e.g., Propyl) | Decrease | Likely Decrease | Loss of π-electron interactions. |

| Isomerization (e.g., Propenyl) | Variable | Variable | Altered geometry may affect binding affinity. |

Key Research Findings:

Electron-Donating Nature: The methoxy (B1213986) groups are electron-donating, which increases the electron density of the aromatic ring. lumenlearning.comlibretexts.orglibretexts.org This can enhance interactions with electron-deficient regions of a biological target. In electrophilic aromatic substitution reactions, substituents that donate electron density to the ring promote the reaction. lumenlearning.com

Steric Hindrance: The ortho-methoxy groups provide significant steric bulk around the acetate linkage. This can influence the orientation of the molecule within a binding site and may also protect the ester from rapid hydrolysis. Research on other compounds has shown that substitution at the ortho positions can be crucial for activity. nih.gov

Positional Importance: The placement of substituents is critical. Moving the methoxy groups to other positions on the ring (e.g., meta or para) would drastically alter the molecule's electronic distribution and shape, likely leading to a significant change in biological activity. For instance, the nitration of eugenol (B1671780), a related structure, leads to isomers with different biological activities. nih.gov

Table 3: Predicted Effects of Aromatic Ring Substituent Modifications on Biological Activity

| Modification | Predicted Effect on Electronic Properties | Predicted Effect on Biological Activity | Rationale |

| Removal of one or both methoxy groups | Decreased electron-donating character | Likely Decrease | Reduced interaction with electron-deficient targets. |

| Replacement with electron-withdrawing groups (e.g., -NO2, -CN) | Increased electron-withdrawing character | Likely Significant Change/Decrease | Alters the electronic nature of the ring, making it less nucleophilic. lumenlearning.comlibretexts.orglibretexts.org |

| Shifting methoxy groups to other positions | Altered electronic distribution and steric profile | Likely Decrease | Suboptimal positioning for target interaction. |

| Introduction of halogens | Electron-withdrawing inductive effect, electron-donating resonance effect | Variable | Halogens are deactivating but can direct substitution patterns. lumenlearning.comlibretexts.orglibretexts.org |

Stereochemical Considerations in Biological Activity and Transport

Stereochemistry plays a fundamental role in pharmacology, as biological systems are chiral. nih.govmdpi.com Although 4-Allyl-2,6-dimethoxyphenyl acetate itself is achiral, its metabolic products or more complex derivatives could be chiral.

For many compounds, stereoisomers can exhibit significantly different biological activities, with one enantiomer being active while the other is inactive or even toxic. nih.govmdpi.com This is because the precise three-dimensional arrangement of atoms is critical for binding to chiral biological targets like enzymes and receptors. nih.gov For instance, in nature-inspired compounds, the natural configuration is often significantly more active than its enantiomers and diastereoisomers. mdpi.com

While there is no chiral center in this compound, if it were to be functionalized in a way that introduces a chiral center (for example, through hydroxylation of the allyl chain), the resulting stereoisomers would likely have different biological activities and transport properties.

Development of Predictive Models for Biological Efficacy

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in drug discovery for forecasting the biological efficacy of new compounds. mdpi.com These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their measured biological activity.

For a series of analogs of this compound, a QSAR model could be developed by:

Synthesizing a library of analogs: This would involve systematically making the modifications described in section 8.1.

Measuring the biological activity: Each analog would be tested in a relevant biological assay.

Calculating molecular descriptors: For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molar refractivity, electronic parameters) would be calculated.

Developing the QSAR equation: Statistical methods would be used to find a mathematical equation that best correlates the descriptors with the biological activity.

Such a model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. The development of stereochemically-aware bioactivity descriptors using deep neural networks represents a significant advancement in this field, allowing for more accurate predictions for complex molecules. nih.gov

Potential Research Applications

Development of Novel Research Tools and Probes

The structural motifs of 4-allyl-2,6-dimethoxyphenyl acetate (B1210297), particularly the functionalities inherited from its precursor, 4-allyl-2,6-dimethoxyphenol (B1196327), make it a candidate for developing new chemical probes to investigate biological systems.

Agents for Antimicrobial Research

The parent compound, 4-allyl-2,6-dimethoxyphenol (methoxyeugenol), has demonstrated notable antimicrobial, antibacterial, and antifungal properties in several studies bohrium.comresearchgate.net. Essential oils containing this compound have been effective against various microbes, including Staphylococcus aureus, Streptococcus pyogenes, and Candida albicans researchgate.net.

A significant area of research is its potential to combat antibiotic resistance. One study found that 4-allyl-2,6-dimethoxyphenol exhibited a synergistic effect when used with the antibiotic norfloxacin (B1679917) against a resistant strain of S. aureus researcher.life. The findings suggest that the compound may function by inhibiting the NorA efflux pump, a mechanism that bacteria use to expel antibiotics researcher.lifeontosight.ai. Furthermore, synthetic phthalocyanine (B1677752) complexes peripherally substituted with multiple 4-allyl-2,6-dimethoxyphenol units have shown high antibacterial activity, indicating its utility in the design of novel antimicrobial macromolecules researchgate.net. As the acetate derivative, 4-allyl-2,6-dimethoxyphenyl acetate is a promising candidate for similar studies to determine if the acetylation modifies its antimicrobial potency or spectrum.

Candidates for Anticancer Research

There is increasing interest in the anticancer potential of plant-derived phenolic compounds nih.gov. The precursor, methoxyeugenol, has been identified as a compound with potential anticancer properties and has been studied for its effects on various cancer cell lines nih.govdntb.gov.ua.

Specifically, research has shown that methoxyeugenol can inhibit the growth of human breast cancer cells (MCF-7). A detailed investigation into its effect on human endometrial cancer (Ishikawa cell line) revealed that methoxyeugenol significantly inhibited cancer cell proliferation and viability. The proposed mechanism involves the upregulation of the p53/p21 pathway, which can lead to cell cycle arrest and induce senescence in the cancer cells. These findings position methoxyeugenol and its derivatives, including this compound, as valuable molecules for further anticancer research and as potential prototypes for new therapeutic agents nih.gov.

Molecules for Neurological Pathway Investigations

The parent phenol (B47542), 4-allyl-2,6-dimethoxyphenol, has been investigated as a potential agent for modulating neurological pathways, particularly in the context of epilepsy bohrium.com. A 2024 study in Epilepsy Research provided the first comprehensive assessment of the compound's effects in multiple preclinical mouse models of seizures.

In this research, administration of 4-allyl-2,6-dimethoxyphenol demonstrated significant anticonvulsant effects. The compound was able to delay the onset of seizures, reduce their duration and severity, and decrease mortality in various chemically induced seizure models bohrium.comresearchgate.net. Electroencephalographic (EEG) analysis of brain activity suggested that the compound's mechanism may involve the GABAergic pathway and potential antagonism of NMDA-type glutamatergic receptors bohrium.com. The study concluded that 4-allyl-2,6-dimethoxyphenol shows promise as an anticonvulsant agent, warranting further investigation bohrium.com. This makes its acetate ester, this compound, a molecule of interest for similar neurological studies to explore how acetylation might affect bioavailability, mechanism of action, or efficacy.

Table 1: Anticonvulsant Effects of 4-Allyl-2,6-dimethoxyphenol in Preclinical Models bohrium.com

| Seizure Model | Observed Effect |

|---|---|

| Pentylenetetrazole (PTZ) | Increased latency to first myoclonic jerk and tonic-clonic seizure; reduced seizure duration and intensity. |

| 3-Mercaptopropionic Acid (3-MPA) | Increased latency to first tonic-clonic seizure; reduced seizure intensity and mortality. |

| Pilocarpine (PILO) | Increased latency to first myoclonic jerk and tonic-clonic seizure; reduced seizure duration and mortality. |

| Maximal Electroshock Seizure (MES) | Reduced mortality. |

Application in Materials Science and Surface Chemistry (e.g., Diamond Surface Functionalization)

While direct application of this compound in materials science is not yet documented, its chemical structure suggests potential utility in surface chemistry, such as the functionalization of advanced materials like diamond. Diamond surfaces are often functionalized to create sensors or to impart specific biocompatible properties. These modifications frequently involve attaching organic molecules to the diamond's surface through covalent bonds.

Techniques such as visible light-driven C-H activation are used to form carbon-heteroatom bonds on diamond surfaces under ambient conditions. The functional groups present in this compound—specifically the terminal allyl group, the aromatic ring, and the acetate ester—provide multiple reactive sites. These sites could potentially be used to graft the molecule onto a surface, making it a candidate for research into creating novel functionalized materials. For instance, the analysis of acetylated lignin (B12514952) fractions, which are structurally related, sometimes employs techniques like attenuated total reflectance (ATR) that use a diamond crystal, highlighting a tangential connection between this class of compounds and diamond-based analytical techniques.

Contribution to Flavor and Fragrance Research as Precursors or Analogs

In the flavor and fragrance industry, the precursor 4-allyl-2,6-dimethoxyphenol is recognized as a flavoring agent researchgate.net. It is noted for its characteristic smoky and meaty organoleptic profile.

Acetylation is a common chemical modification used to alter the properties of a parent compound. In the context of flavors and fragrances, this esterification can change volatility, stability, and the sensory profile of the molecule. The process of acetylation introduces an acetyl group, which can disrupt hydrogen bonding and alter solubility, potentially making a compound more suitable for specific applications. Therefore, this compound serves as an important analog to its parent phenol. Researchers in this field may synthesize such acetates to create novel aroma profiles or to improve the performance of a known flavoring agent in a food matrix or fragrance formulation.

Furthermore, 4-allyl-2,6-dimethoxyphenol serves as a precursor in the biocatalytic synthesis of other valuable compounds, such as the lignan (B3055560) syringaresinol. This underscores its role as a versatile building block in chemical synthesis relevant to this industry.

Future Research Directions

Exploration of Advanced Synthetic Methodologies for Enantiomeric Purity

While the synthesis of 4-allyl-2,6-dimethoxyphenyl acetate (B1210297) has been established, future research will likely focus on developing advanced methodologies to achieve high enantiomeric purity. The presence of a chiral center in many related phenolic compounds suggests that the biological activity of 4-allyl-2,6-dimethoxyphenyl acetate could be stereospecific. Research into enantioselective synthesis, employing chiral catalysts or auxiliaries, will be critical. Furthermore, the development of efficient chiral separation techniques, such as preparative chiral chromatography, will be essential for isolating and evaluating the biological activities of individual enantiomers.

Investigation of Novel Biological Targets and Signaling Pathways

The biological activities of the related compound, 4-allyl-2-methoxyphenol (eugenol), have been attributed to its interaction with various cellular targets and signaling pathways. nih.gov For instance, eugenol (B1671780) has been shown to modulate the expression of genes involved in efflux pumps and biofilm formation in fungi. nih.gov It is also known to inhibit the synthesis of inflammatory mediators and interact with receptors like the GABA-A receptor. researchgate.net Future studies on this compound should aim to identify its specific molecular targets. This could involve screening against a panel of receptors, enzymes, and ion channels. Investigating its influence on key signaling pathways, such as those involved in inflammation, oxidative stress, and cellular proliferation, will provide a more precise understanding of its mechanism of action. Techniques like molecular docking can be employed to predict binding modes to potential protein targets. mdpi.com

Integration of Omics Technologies for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. Transcriptomics (RNA sequencing) can reveal changes in gene expression profiles in response to the compound. Proteomics can identify alterations in protein levels and post-translational modifications, while metabolomics can provide insights into metabolic pathway perturbations. By combining these multi-omics datasets, researchers can construct a comprehensive picture of the cellular response to this compound, uncovering complex interactions and novel mechanisms of action. A study on the related compound 4-allyl-2-methoxyphenol has already utilized qRT-PCR to analyze the expression of specific genes. nih.gov

Studies on Environmental Fate and Biotransformation Pathways

Understanding the environmental persistence, mobility, and degradation of this compound is crucial for assessing its ecological impact. Future research should focus on its environmental fate, including its potential for bioaccumulation and biomagnification. Investigating its biotransformation pathways in various organisms, such as soil microbes, aquatic species, and mammals, is also essential. This includes identifying the metabolic enzymes involved in its breakdown and characterizing the resulting metabolites. For instance, studies on the related compound safrole have shown that it can be O-dealkylated to form a catechol, which can then be oxidized to a quinone. nih.gov Similar bioactivation pathways could be relevant for this compound.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling plays a vital role in predicting the properties and activities of chemical compounds. Future research should focus on refining quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically for this compound and its analogs. By incorporating larger and more diverse datasets, these models can offer more accurate predictions of biological activity, toxicity, and pharmacokinetic properties. Advanced molecular docking and molecular dynamics simulations can provide deeper insights into the interactions between the compound and its biological targets at an atomic level. researchgate.net For example, docking studies on eugenol and its derivatives have been used to measure receptor-ligand orientation and binding affinities. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 4-Allyl-2,6-dimethoxyphenyl acetate, and how can reaction efficiency be validated experimentally?

Answer:

The synthesis of aryl acetates like this compound typically involves esterification or transesterification reactions. A validated approach includes refluxing the phenolic precursor (e.g., 4-Allyl-2,6-dimethoxyphenol) with acetic anhydride in the presence of a catalyst like sulfuric acid, followed by purification via recrystallization . Efficiency validation requires monitoring reaction progress using HPLC or TLC, coupled with quantification of unreacted starting material. Yield optimization can be achieved by adjusting molar ratios, reaction time, and temperature using a factorial design approach to minimize experimental runs while capturing variable interactions .

Advanced: How can computational methods guide the optimization of this compound synthesis to reduce trial-and-error experimentation?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and activation energies for esterification or allylation steps, identifying favorable reaction pathways. Integrated platforms like ICReDD’s reaction path search methods combine computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) . For instance, molecular dynamics simulations can model solvent effects on reaction kinetics, reducing the need for exhaustive solvent screening .

Basic: What analytical techniques are critical for characterizing this compound purity and structural integrity?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm allyl and methoxy group positions and ester bond formation.

- HPLC-MS for purity assessment (>98% as per industrial standards) and detection of byproducts like hydrolyzed phenol derivatives .

- FT-IR to verify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted phenol .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). A systematic approach involves:

- Dose-response standardization : Test the compound across multiple concentrations in parallel assays (e.g., antimicrobial vs. cytotoxicity) .

- Solvent controls : Use solvents like DMSO at concentrations ≤0.1% to avoid artifacts .

- Meta-analysis : Compare results with structurally analogous phenylpropanoids (e.g., eugenol derivatives) to identify structure-activity trends .

Basic: What solubility and stability considerations are essential for handling this compound in experimental workflows?

Answer:

The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but may degrade in aqueous buffers. Stability is temperature-dependent; store desiccated at -20°C to prevent hydrolysis of the acetate group . For biological assays, prepare stock solutions in DMSO and dilute in culture media immediately before use to minimize solvent-induced cytotoxicity .

Advanced: What methodologies enable the study of this compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics/proteomics : Identify gene/protein expression changes in treated vs. control systems (e.g., microbial pathogens or cancer cells) .

- Molecular docking : Screen against target proteins (e.g., fungal CYP51 or human COX-2) to predict binding affinities and functional motifs .

- Isotopic labeling : Use ¹⁴C-labeled acetate to track metabolic incorporation or degradation pathways .

Basic: How should researchers design experiments to assess the environmental impact of this compound?

Answer:

Follow OECD guidelines for ecotoxicity testing: